3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester
CAS No.: 1073355-06-2
Cat. No.: VC2994238
Molecular Formula: C18H26BNO4
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1073355-06-2 |
|---|---|
| Molecular Formula | C18H26BNO4 |
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | N-(oxolan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5,7-8,11,15H,6,9-10,12H2,1-4H3,(H,20,21) |
| Standard InChI Key | KHXJYLFLGVPADA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3CCCO3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3CCCO3 |
Introduction
Synthesis and Applications
This compound is typically used in the synthesis of boronic acid derivatives, which are crucial in various organic reactions, including Suzuki-Miyaura coupling reactions. These reactions are pivotal for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates in the presence of a palladium catalyst.
Availability and Suppliers
3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is available from several suppliers, including Chinese companies like Globalchemmall and Sinfoo Biotech, as well as international companies such as Alfa Chemistry and BOC Sciences. The purity of this compound is typically 95% or higher, with a minimum order quantity of 1 kg.
| Supplier | Purity | Minimum Order Quantity |
|---|---|---|
| Globalchemmall | 99% min | 1 kg |
| Sinfoo Biotech | Not specified | Not specified |
| Alfa Chemistry | For experimental/research use | Not specified |
| BOC Sciences | 95% | Custom synthesis available |
Safety and Handling
Handling boronic acid derivatives requires caution due to their potential toxicity and reactivity. It is essential to follow proper safety protocols, including wearing protective gear such as gloves and eyeshields, and ensuring good ventilation when handling these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume